[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
“[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This compound has a molecular weight of 210.62 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A specific synthesis route for this compound is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol” consists of a 1,2,4-oxadiazole ring attached to a 3-chlorophenyl group and a methanol group . The InChI code for this compound is 1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 .Scientific Research Applications
Photochemical Behavior :
- Some 1,2,4-oxadiazole derivatives, including compounds related to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, have been studied for their photochemical behavior. These compounds undergo photoisomerization to 1,3,4-oxadiazoles upon irradiation, likely through a ring contraction and expansion route (Buscemi, Cicero, Vivona, & Caronna, 1988).
Synthesis and Characterization of Novel Derivatives :
- Novel derivatives of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone have been synthesized. These derivatives were characterized using various techniques and evaluated for anticancer, antibacterial, and antifungal activities (Mahanthesha G, S. T., & Y. Bodke, 2021).
Antibacterial Evaluation of Derivatives :
- N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have been synthesized and evaluated for antibacterial activity against various bacterial strains (Rehman, Rasool, Abbasi, & Siddiqui, 2016).
Molecular Structure Analysis :
- The crystal packing of certain 1,2,4-oxadiazole derivatives, including structures similar to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, has been comprehensively studied. These studies investigate the role of non-covalent interactions in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCISKGRFFFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.